3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide
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Description
3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide is a chemical compound with the linear formula C14H10N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds containing phenyliminochromene derivatives has attracted widespread attention due to their diverse applications . A novel series of compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds were synthesized by Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of this compound is part of the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds . These compounds have a simple structure and exhibit versatile biological profiles .Chemical Reactions Analysis
The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency in various biological activities . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Safety and Hazards
Future Directions
The 2H/4H-chromene class of compounds, to which 3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide belongs, has numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This makes it a promising area for future research and development of potent leads for their promising biological activities .
Properties
IUPAC Name |
3-(4-phenylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c27-25(29)23-16-22-21-9-5-4-8-19(21)12-15-24(22)30-26(23)28-20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H,(H2,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTRTNOREZLGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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